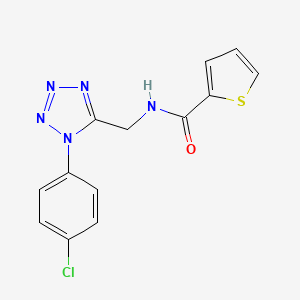

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide" is a novel thiophene derivative that is part of a broader class of compounds with potential pharmacological activities. Thiophene derivatives are known for their diverse biological activities, and the synthesis of new compounds in this class is of significant interest for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves the initial reaction of precursor compounds with various organic reagents. In the case of the related compound 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, it was reacted with different organic reagents to produce a series of novel thiophene derivatives . Another related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was synthesized and characterized, indicating the versatility of methods available for creating thiophene derivatives . Additionally, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was achieved using the Gewald reaction, a method that allows for the introduction of various substituents into the thiophene ring .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, and MS, along with elemental analysis . For instance, the crystal structure of a related compound was determined using X-ray diffraction, which revealed that it crystallizes in the monoclinic space group with specific cell parameters and exhibits both intra and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The synthesis of Schiff bases from thiophene derivatives, as seen in one study, involves the treatment of the compound with different substituted aryl aldehydes . These reactions expand the chemical diversity of the thiophene derivatives and can significantly impact their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their structure and the substituents present on the thiophene ring. The detailed synthesis and characterization of these compounds provide insights into their properties, such as solubility, stability, and reactivity . The acute toxicity of the compounds is also assessed to determine their safety profile, which is crucial for any potential therapeutic application .

Scientific Research Applications

Antimicrobial Applications

Research has indicated that derivatives of thiophene carboxamides exhibit significant antimicrobial activities. For instance, studies on various thiophene-based compounds have shown promising antibacterial and antifungal properties. These compounds were synthesized through various chemical reactions and their structures were elucidated using spectroscopic methods. Their antimicrobial efficacy was tested against a range of microbial strains, showcasing their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011), (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of thiophene-based compounds, exploring their potential in various applications. For example, the synthesis of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylate has been reported. These MOFs demonstrated efficient luminescence sensing capabilities for environmental contaminants, highlighting their potential in environmental monitoring and pollutant detection (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Anticancer Activity

Research into the anticancer activities of thiophene derivatives has yielded positive results. Certain thiophene-2-carboxamide derivatives have been synthesized and tested for their in vitro cytotoxicity against various cancer cell lines. These studies suggest that thiophene derivatives could play a role in developing new anticancer therapies (Atta & Abdel‐Latif, 2021).

Molecular Interaction Studies

Molecular interaction studies of thiophene derivatives with biological targets have been conducted to understand their mechanism of action. For example, the interaction of a thiophene-based antagonist with the CB1 cannabinoid receptor has been explored, providing insights into the compound's potential therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Mechanism of Action

Target of Action

For example, thiazole derivatives have been found to have diverse biological activities .

Action Environment

The environment in which a compound acts can greatly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all impact a compound’s action. Some compounds are designed to be more stable under certain conditions, or to be activated only in specific environments .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5OS/c14-9-3-5-10(6-4-9)19-12(16-17-18-19)8-15-13(20)11-2-1-7-21-11/h1-7H,8H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVIPLYHMVDOJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)

![5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2505316.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-5-{3-[4-(trifluoromethyl)anilino]acryloyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2505317.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2505320.png)

![[5-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2505324.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505330.png)

![1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone](/img/structure/B2505332.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)